

# Personal protective equipment for handling TCH-165

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## Compound of Interest

Compound Name: TCH-165

Cat. No.: B15574148

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## Essential Safety and Handling Guide for T-165

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling **TCH-165**, a small molecule modulator of proteasome assembly. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

## Personal Protective Equipment (PPE)

Due to its biological activity as a proteasome modulator with anti-tumor properties, **TCH-165** should be handled with caution. The following personal protective equipment is mandatory when working with **TCH-165** in solid or solution form:

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Body Protection: A laboratory coat is required.
- Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended.

## Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of **TCH-165** and to ensure the safety of laboratory personnel.

- Storage: Store **TCH-165** at -20°C for up to one year, or at -80°C for up to two years.<sup>[1]</sup>
- Handling:
  - Avoid inhalation of dust or fumes.
  - Prevent contact with skin and eyes.
  - Use in a well-ventilated area, preferably in a chemical fume hood.
  - Wash hands thoroughly after handling.

## Spill and Disposal Procedures

In the event of a spill, or for routine disposal, the following procedures must be followed:

- Spill Response:
  - Evacuate the immediate area.
  - Wear appropriate PPE as outlined in Section 1.
  - For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
  - For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
  - Clean the spill area thoroughly with a suitable detergent and water.
- Disposal:
  - Dispose of waste **TCH-165** and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
  - Do not dispose of down the drain or in regular trash.

## Quantitative Data Summary

The following table summarizes key quantitative data for **TCH-165**.

Parameter	Value	Reference
Molecular Weight	595.74 g/mol	
CAS Number	1446350-60-2	
Storage Temperature	-20°C or -80°C	<a href="#">[1]</a>
IC50 (RPMI-8226 cells)	1.6 µM	<a href="#">[1]</a>
IC50 (U87MG cells)	2.4 µM	<a href="#">[1]</a>
EC50 (Chymotrypsin-like activity)	4.2 µM	<a href="#">[1]</a> <a href="#">[2]</a>
EC50 (Trypsin-like activity)	3.2 µM	<a href="#">[1]</a> <a href="#">[2]</a>
EC50 (Caspase-like activity)	4.7 µM	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Western Blot for MYC Degradation

This protocol details a method to assess the effect of **TCH-165** on MYC protein levels in multiple myeloma (MM) cells.

Objective: To determine if **TCH-165** enhances the degradation of the MYC oncoprotein.

Materials:

- RPMI-8226 multiple myeloma cells
- **TCH-165**
- Bortezomib (proteasome inhibitor, for control)
- DMSO (vehicle control)

- RIPA buffer supplemented with protease inhibitor cocktail
- Primary antibody against MYC
- Secondary antibody (horseradish peroxidase-conjugated)
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

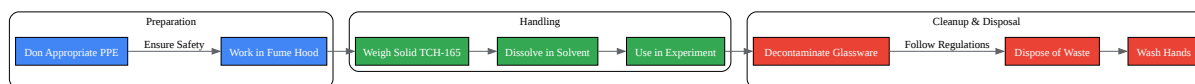
Procedure:

- Cell Culture: Culture RPMI-8226 cells to approximately 80% confluency.
- Treatment:
  - Treat cells with either vehicle (DMSO) or **TCH-165** at the desired concentrations for 4 hours.
  - For proteasome inhibition control, pre-treat a separate batch of cells with bortezomib (5  $\mu$ M) for 1 hour before adding **TCH-165** or vehicle for an additional 4 hours.
- Cell Lysis:
  - Pellet the cells by centrifugation.
  - Wash the cell pellet twice with chilled PBS buffer.
  - Resuspend the pellet in chilled RIPA buffer with protease inhibitors to lyse the cells and solubilize proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against MYC.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## Visualizations

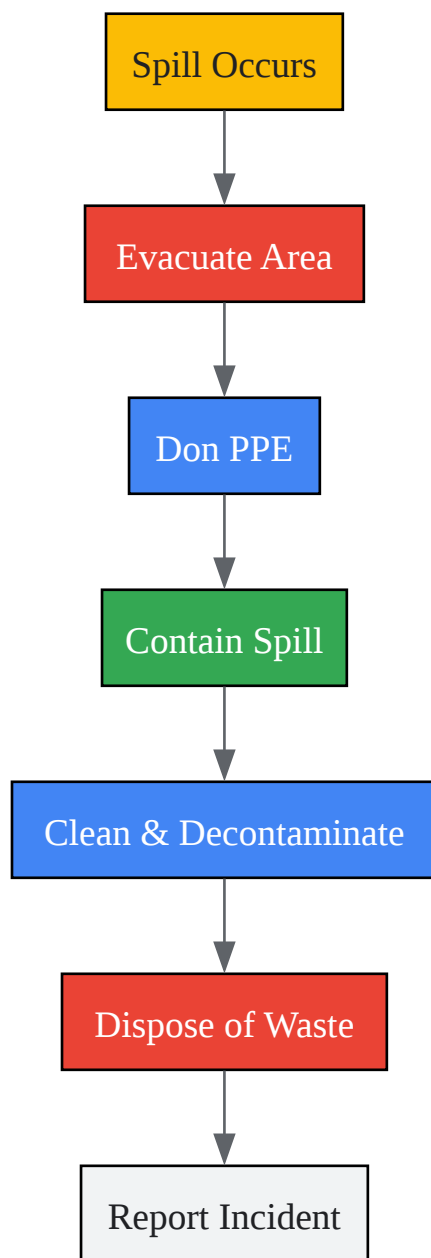
### TCH-165 Handling Workflow



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Caption: Workflow for the safe handling of **TCH-165**.

### TCH-165 Spill Response Plan



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Caption: Immediate steps for responding to a **TCH-165** spill.

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## References

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- 2. cancer-research-network.com [cancer-research-network.com]
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